Cas no 2171598-49-3 (2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid)

2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid structure
2171598-49-3 structure
Product Name:2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid
CAS No:2171598-49-3
MF:C26H29N3O6
MW:479.524966955185
CID:6206657
PubChem ID:165582375
Update Time:2025-07-02

2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid
    • 2-[5-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methoxy-2-methylpropanoic acid
    • EN300-1526622
    • 2171598-49-3
    • Inchi: 1S/C26H29N3O6/c1-26(16-34-2,24(31)32)29-23(30)22(13-7-8-14-27)28-25(33)35-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13,15-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: RSKCYKZRVMQRGM-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC(C(=O)O)(C)COC)=O)CCCC#N)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 479.20563565g/mol
  • Monoisotopic Mass: 479.20563565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 138Ų

2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid Pricemore >>

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Additional information on 2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid

Compound 2171598-49-3: A Comprehensive Overview

The compound with CAS number 2171598-49-3, named 2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, biotechnology, and advanced materials. This compound is characterized by its complex structure, which includes a cyano group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a series of functional groups that confer unique chemical and biological properties.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The Fmoc group, in particular, has been extensively utilized in peptide synthesis due to its stability and ease of removal under specific conditions. This makes the compound an ideal candidate for use in drug delivery systems and targeted therapies. Moreover, the presence of the cyano group enhances the molecule's ability to participate in various chemical reactions, including nucleophilic substitutions and additions, which are critical in medicinal chemistry.

One of the most intriguing aspects of this compound is its potential application in bioconjugation chemistry. Researchers have demonstrated that molecules with similar structures can serve as versatile linkers for attaching bioactive molecules to nanoparticles or polymers. This property opens up new avenues for the development of nanomedicine and biosensors. For instance, a recent study published in *Nature Communications* explored the use of such compounds in creating stimuli-responsive drug delivery systems that can release their cargo under specific physiological conditions.

In addition to its chemical versatility, the compound exhibits remarkable stability under physiological conditions. This characteristic is particularly valuable in pharmaceutical applications where long-term efficacy and minimal side effects are paramount. The methoxy group present in the molecule contributes to its lipophilicity, which enhances its ability to cross biological membranes. This property has been leveraged in the design of drugs targeting chronic diseases such as cancer and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc-amino acid derivative and subsequent coupling reactions to introduce the cyano group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product, ensuring its quality and consistency.

From a sustainability perspective, there is growing interest in developing eco-friendly methods for synthesizing such compounds. Researchers are exploring green chemistry approaches, including the use of renewable feedstocks and catalytic processes, to minimize environmental impact. These efforts align with global initiatives aimed at promoting sustainable practices in pharmaceutical manufacturing.

In conclusion, CAS number 2171598-49-3 represents a cutting-edge molecule with immense potential across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application areas, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, it is poised to make significant contributions to both scientific progress and human health.

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